molecular formula C7H17O3P B12101825 Phosphonic acid, pentyl-, dimethyl ester CAS No. 6619-48-3

Phosphonic acid, pentyl-, dimethyl ester

Cat. No.: B12101825
CAS No.: 6619-48-3
M. Wt: 180.18 g/mol
InChI Key: NLCLYOZJGRLMCA-UHFFFAOYSA-N
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Description

Phosphonic acid, pentyl-, dimethyl ester (IUPAC name: dimethyl pentylphosphonate) is an organophosphorus compound with the molecular formula C₇H₁₇O₃P and a molecular weight of 180.18 g/mol. Its structure comprises a pentyl group (C₅H₁₁) attached to a phosphorus atom, which is further bonded to two methoxy groups (OCH₃) and an oxygen atom (P=O). This compound is part of the phosphonate ester family, characterized by their P–O–C linkages and hydrolytic stability compared to phosphate esters .

Synthesis: The compound is typically synthesized via condensation reactions between phosphonic acid dichlorides and dimethyl esters, as described in conventional anhydride preparation methods . For example, reacting pentylphosphonic dichloride with methanol under controlled conditions yields the dimethyl ester derivative.

Applications: Dimethyl pentylphosphonate is utilized in agrochemicals, pharmaceuticals, and polymer stabilization due to its hydrolytic resistance and ability to act as a ligand or intermediate .

Properties

CAS No.

6619-48-3

Molecular Formula

C7H17O3P

Molecular Weight

180.18 g/mol

IUPAC Name

1-dimethoxyphosphorylpentane

InChI

InChI=1S/C7H17O3P/c1-4-5-6-7-11(8,9-2)10-3/h4-7H2,1-3H3

InChI Key

NLCLYOZJGRLMCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCP(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, pentyl-, dimethyl ester can be synthesized through several methods. One common approach is the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction typically proceeds under mild conditions and yields the desired phosphonate ester .

Another method involves the catalytic cross-coupling reaction, where a phosphonate ester is formed by coupling a phosphonate with an organic halide in the presence of a catalyst. This method is advantageous due to its high efficiency and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using the Michaelis–Arbuzov reaction. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, pentyl-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates. These products have diverse applications in different fields .

Scientific Research Applications

Phosphonic acid, pentyl-, dimethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, pentyl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which influences its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Phosphonic Acid Esters
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on P Atom Key Applications
Phosphonic acid, pentyl-, dimethyl ester C₇H₁₇O₃P 180.18 Pentyl, two methoxy Agrochemicals, polymer additives
Dimethyl phosphite C₂H₇O₃P 110.05 Two methoxy, one hydroxyl Flame retardants, intermediates
Phosphonic acid, benzyl-, dimethyl ester C₉H₁₃O₃P 200.17 Benzyl, two methoxy NMR solvent, corrosion inhibitor
Diethyl 2-chloroethylphosphonate C₆H₁₃ClO₃P 199.59 2-Chloroethyl, two ethoxy Pharmaceutical synthesis

Key Observations :

  • Ester Group Impact : Dimethyl esters (e.g., pentyl and benzyl derivatives) exhibit higher hydrolytic stability than diethyl esters due to shorter alkyl chains reducing steric hindrance and reactivity .
  • Substituent Effects : Aromatic substituents (e.g., benzyl) enhance thermal stability, while aliphatic chains (e.g., pentyl) increase lipophilicity, influencing biological activity and solubility .

Hydrolytic Stability

Phosphonate esters are generally more hydrolytically stable than phosphate esters. However, stability varies with substituents:

  • Dimethyl Esters : The pentyl derivative shows moderate stability under acidic conditions, degrading ~40–60% after 16 weeks at 42°C, comparable to benzyl analogs .
  • Diethyl Esters : These degrade faster (~70–90% under similar conditions) due to the larger ethoxy groups increasing susceptibility to nucleophilic attack .
  • Ether/Analog Comparison : Ether-linked phosphonates (e.g., acrylic ether phosphonic acid) exhibit superior stability (<10% degradation) compared to esters, making them preferable in dental adhesives .
Table 2: Application Comparison
Compound Type Example Key Use Cases Mechanism/Advantage
Aliphatic dimethyl ester Pentyl-, dimethyl ester Pesticide intermediates Lipophilicity enhances cell membrane penetration
Aromatic dimethyl ester Benzyl-, dimethyl ester Corrosion inhibition Aromatic ring stabilizes metal surfaces
Halogenated diethyl ester Diethyl 2-chloroethylphosphonate Anticancer drug synthesis Chlorine atom enables cross-linking
Pharmaceutical intermediate [2-Oxo-3-(trifluoromethyl)phenoxypropyl] dimethyl ester Travoprost synthesis Trifluoromethyl group enhances bioactivity

Activity Insights :

  • Aromatic vs. Aliphatic: Benzyl derivatives are less toxic to non-target organisms compared to halogenated aliphatic esters, which may persist in ecosystems .

Regulatory and Environmental Considerations

  • Pentyl Derivative : Classified under PMN P–21–93 for significant new uses, requiring reporting in polymer applications .
  • Diethyl Esters : Some (e.g., 2-chloroethyl) are regulated due to toxicity concerns, whereas dimethyl variants face fewer restrictions .
  • Environmental Impact: Non-halogenated phosphonates like the pentyl ester are prioritized over halogenated analogs (e.g., tris-chloropropyl phosphate) under POPs management guidelines .

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